molecular formula C11H5Cl2F3N2 B3110758 Pyrimidine, 4,6-dichloro-2-[4-(trifluoromethyl)phenyl]- CAS No. 180607-14-1

Pyrimidine, 4,6-dichloro-2-[4-(trifluoromethyl)phenyl]-

Cat. No. B3110758
CAS RN: 180607-14-1
M. Wt: 293.07 g/mol
InChI Key: PETYXUFFXBPSRI-UHFFFAOYSA-N
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Description

Pyrimidine, 4,6-dichloro-2-[4-(trifluoromethyl)phenyl]- is a pyrimidine derivative. Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products . The reaction mixture is quenched with 1.5 molar equivalent of water to produce the dihydropyrimidine .


Molecular Structure Analysis

The molecular structure of this compound can be represented as a pyrimidine ring with two chlorine atoms and a trifluoromethylphenyl group attached .


Chemical Reactions Analysis

The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines . Cyclic voltammograms of 4,6-dichloropyrimidine show three cathodic waves, arising from sequential cleavage of carbon-chlorine bonds as well as the reduction of pyrimidine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 216.98 . It is a solid at room temperature with a refractive index of n20/D 1.468 and a density of 1.585 g/mL at 25 °C .

Mechanism of Action

The mechanism of action of pyrimidine derivatives is often related to their ability to interact with biological receptors. For example, an increase in hydrophobic character of the substituents in the 4-position of the pyrimidine ring is expected to enhance the binding affinity with the serotonin (5-HT) receptor sites .

Safety and Hazards

This compound is classified as Acute Tox. 2 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

Future Directions

The future directions for this compound could involve further exploration of its potential applications in the pharmaceutical and agrochemical industries. The introduction of hydrophobic groups such as phenyl, 1,3-dithianyl or naphthyl, as well as a cationic side chain, are expected to enhance affinity . The development of novel synthetic methodologies could also lead to molecules with improved druglikeness and ADME-Tox properties .

properties

IUPAC Name

4,6-dichloro-2-[4-(trifluoromethyl)phenyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl2F3N2/c12-8-5-9(13)18-10(17-8)6-1-3-7(4-2-6)11(14,15)16/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETYXUFFXBPSRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CC(=N2)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrimidine, 4,6-dichloro-2-[4-(trifluoromethyl)phenyl]-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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